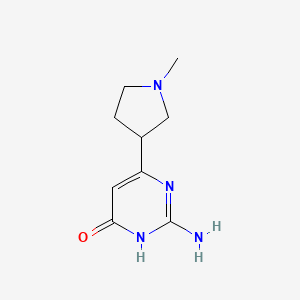
1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate
カタログ番号 B2644873
CAS番号:
478247-87-9
分子量: 233.29
InChIキー: GGNPJPIGEHRXLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 234.3 . The IUPAC name for this compound is (1H-1lambda3-thiazol-5-yl)methyl 3-methylbenzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12NO2S/c1-9-3-2-4-10 (5-9)12 (14)15-7-11-6-13-8-16-11/h2-6,8,16H,7H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C . Unfortunately, other specific physical and chemical properties of “this compound” were not available from the web search results.科学的研究の応用
Antimicrobial and Anticancer Activity
- Thiazole derivatives, including structures related to "1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate," have been explored for their antimicrobial and anticancer properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown strong antimicrobial activity and DNA protective ability against oxidative stress, indicating their potential for chemotherapy applications (Gür et al., 2020). Another study highlighted the synthesis of Bis-Pyrazolyl-Thiazoles incorporating the Thiophene Moiety as potent anti-tumor agents, showcasing significant activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Catalytic Applications
- Thiazolium carbene catalysts derived from vitamin B1 have been utilized for the N-formylation and N-methylation of amines using CO2 as the carbon source, operating under ambient conditions. This illustrates the potential of thiazolium-based compounds in catalytic applications for sustainable chemistry (Das et al., 2016).
Enzyme Inhibition for Therapeutic Applications
- Research on thiazole and related compounds has also explored their enzyme inhibitory properties for therapeutic applications. For example, compounds with a thiazol-4-one moiety have been investigated for their xanthine oxidase inhibitory properties, offering insights into their potential for treating diseases related to oxidative stress and inflammation (Smelcerovic et al., 2015).
Organic Synthesis and Chemical Reactions
- In organic synthesis, palladium-catalyzed arylations of azole compounds, including thiazoles, with aryl halides have been examined, revealing selective production of 5-arylazoles. This research underpins the versatility of thiazole derivatives in facilitating complex chemical transformations (Pivsa-Art et al., 1998).
Environmental and Analytical Chemistry
- Thiazole derivatives have been applied in environmental and analytical chemistry for the detection and extraction of contaminants. A method using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography-fluorescence detection for the determination of pesticides in environmental samples exemplifies the analytical applications of thiazole-based compounds (Wu et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,3-thiazol-5-ylmethyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9-3-2-4-10(5-9)12(14)15-7-11-6-13-8-16-11/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNPJPIGEHRXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331654 |
Source


|
| Record name | 1,3-thiazol-5-ylmethyl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478247-87-9 |
Source


|
| Record name | 1,3-thiazol-5-ylmethyl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)
![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)

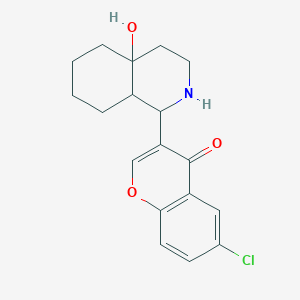
![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)
![methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2644801.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2644804.png)
![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2644805.png)
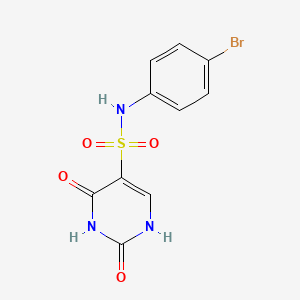
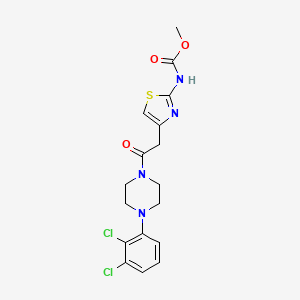
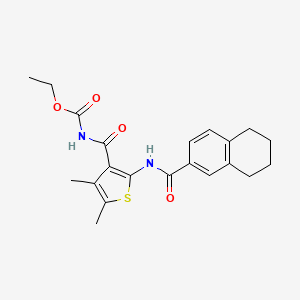
![6-[[5-benzylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2644810.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2644812.png)
